molecular formula C20H23N3O3S2 B2361682 N,N-dimethyl-4-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851805-31-7

N,N-dimethyl-4-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No. B2361682
CAS RN: 851805-31-7
M. Wt: 417.54
InChI Key: XGOJPDLATQWJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-dimethyl-4-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole has a broad range of chemical and biological properties and is known for its role in the development of new drugs . This compound is not intended for human or veterinary use and is for research use only.

Scientific Research Applications

Photodynamic Therapy Applications

The compound's relevance in photodynamic therapy, particularly as a photosensitizer, has been explored. For instance, a study by Pişkin, Canpolat, & Öztürk (2020) on zinc phthalocyanine substituted with benzenesulfonamide derivative groups has highlighted its potential in cancer treatment through photodynamic therapy. This compound demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Activities

Research by Alyar et al. (2018) on new Schiff bases of Sulfa drugs and their metal complexes, involving benzenesulfonamide derivatives, has demonstrated significant antimicrobial activities. These compounds showed inhibition activities on carbonic anhydrase II (CA II) and carbonic anhydrase I (CAI), suggesting their potential in treating infections and possibly as anticancer agents (Alyar et al., 2018).

Synthesis and Bioactivity Studies

Another study by Gul et al. (2016) focused on the synthesis and bioactivity of new benzenesulfonamides, including their roles as carbonic anhydrase inhibitors. This research is significant for understanding the compound's potential in treating diseases related to enzyme dysfunction (Gul et al., 2016).

Molecular Docking and Bioassay Studies

Further, Al-Hourani et al. (2016) have conducted molecular docking and bioassay studies on similar compounds as cyclooxygenase-2 inhibitors, indicating their potential use in inflammation and pain management (Al-Hourani et al., 2016).

properties

IUPAC Name

N,N-dimethyl-4-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-15-4-6-16(7-5-15)14-27-20-21-12-13-23(20)19(24)17-8-10-18(11-9-17)28(25,26)22(2)3/h4-11H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOJPDLATQWJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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